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Compound of Interest

Compound Name: CAY10640

Cat. No.: B588547 Get Quote

Executive Summary & Compound Profile
CAY10640 is a highly potent, orally active inhibitor of soluble epoxide hydrolase (sEH), an

enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)

into their less active diols (DHETs).[1] By inhibiting sEH, CAY10640 stabilizes EETs, exerting

significant anti-inflammatory, antihypertensive, and neuroprotective effects.

Unlike first-generation sEH inhibitors (e.g., AUDA), CAY10640 features a conformationally

restricted piperidine backbone, offering superior metabolic stability and potency. It is reported to

be 1,000-fold more potent than morphine in reducing hyperalgesia in inflammatory pain

models, making precise dosage critical to avoid saturation or off-target effects.
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Property Value
Implication for In Vivo
Work

Chemical Name

N-[1-(cyclopropylcarbonyl)-4-

piperidinyl]-N'-[4-

(trifluoromethoxy)phenyl]-urea

Lipophilic urea structure

requires specific vehicles.

Molecular Weight 371.4 g/mol
Small molecule, crosses

biological barriers.

IC50 (Human/Mouse) ~0.4 nM
Extremely potent; effective at

low doses.

Solubility (Water) Negligible (< 1 µg/mL)
Requires organic co-solvents

or lipid carriers.

Solubility (DMSO) ~5 mg/mL
Suitable for stock solutions

only.

Formulation Strategy (Critical)
CAY10640 is a lipophilic urea derivative. Poor solubility is the primary cause of experimental

failure. Do not use simple aqueous dilutions (e.g., DMSO -> PBS), as the compound will

precipitate immediately.

Vehicle Option A: Standard Systemic Delivery (IP/PO)
Best for pharmacokinetic (PK) studies and acute efficacy models.

Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

Preparation Protocol:

Dissolve CAY10640 in 100% DMSO to create a 20x stock solution (e.g., 20 mg/mL).

Add PEG400 and vortex vigorously until clear.

Add Tween 80 and vortex.

Slowly add warm Saline (0.9% NaCl) while vortexing.
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Result: A clear to slightly opalescent micro-emulsion. Use within 4 hours.

Vehicle Option B: Lipid-Based Delivery (Oral Gavage
Only)
Best for chronic dosing and maximizing oral bioavailability.

Composition: 90% Corn Oil / 10% DMSO (or 100% Sesame Oil if solubility permits)

Preparation Protocol:

Dissolve CAY10640 in DMSO.

Dilute into Corn Oil.

Sonicate in a water bath at 37°C for 15 minutes to ensure dispersion.

Dosage & Administration Guidelines
Due to its nanomolar potency, CAY10640 is effective at doses significantly lower than older

sEH inhibitors.

Recommended Dosage Table
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Experimental
Goal

Route Dose Range Frequency Notes

Inflammatory

Pain
PO / SC 0.1 – 1.0 mg/kg Single Dose

High potency; 1

mg/kg often

maximal.

Hypertension/CV

D
PO 1.0 – 5.0 mg/kg Daily (QD)

Monitor blood

pressure to avoid

hypotension.

Neuroprotection IP / PO 1.0 – 3.0 mg/kg Daily (QD)

Crosses BBB;

assess efficacy

via behavior.

PK Profiling IV 0.5 – 1.0 mg/kg Single Bolus

Use Vehicle A;

filter sterilize

(0.22 µm).

Critical Warning: Do not exceed 10 mg/kg in initial pilot studies. Higher doses may lead to

precipitation in the gut or peritoneum, reducing bioavailability and causing variability.

Mechanism of Action & Pathway Map
CAY10640 functions by blocking the hydrolysis of EETs. The diagram below illustrates the

signaling cascade and the intervention point.
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Caption: CAY10640 blocks sEH-mediated hydrolysis, preserving anti-inflammatory EETs.

Experimental Workflow: In Vivo Efficacy Study
Objective: Validate CAY10640 efficacy in a mouse model of inflammation (e.g., LPS-induced or

Carrageenan).

Step 1: Preparation
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Calculate Requirements: For 10 mice (25g each) at 1 mg/kg:

Total Mass Needed:

(+ 20% overage).

Formulate: Prepare Vehicle Option A (PEG/Tween) fresh.

Acclimatize: Handle mice for 3 days prior to reduce stress-induced BP changes.

Step 2: Administration[2]
Baseline: Measure baseline pain threshold (Von Frey) or blood pressure.

Dosing: Administer CAY10640 via Oral Gavage (PO). Volume: 10 mL/kg (e.g., 250 µL for a

25g mouse).

Control Group: Vehicle only.

Positive Control: Morphine (3 mg/kg) or Ibuprofen (30 mg/kg).

Challenge: Administer inflammatory agent (e.g., Carrageenan intraplantar injection) 30–60

mins post-dose.

Step 3: Readout & Validation
Behavioral: Measure thermal/mechanical hyperalgesia at 1, 3, 6, and 24 hours.

Biomarker (Crucial): Collect plasma at peak efficacy (approx. 2-4 hours).

Assay: LC-MS/MS quantification of 14,15-EET and 14,15-DHET.

Success Metric: A significant increase in the EET/DHET ratio compared to vehicle.

Safety & Toxicology
Hypotension: sEH inhibitors are potent vasodilators. Monitor mice for lethargy or signs of

hypoperfusion at doses >10 mg/kg.
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Bleeding Time: Elevated EETs can inhibit platelet aggregation. Be cautious with surgeries

immediately following high doses.

Metabolism: CAY10640 is metabolically stable compared to urea-based predecessors, but

species differences in CYP metabolism can affect half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. biomarker.hu [biomarker.hu]

To cite this document: BenchChem. [Application Note: CAY10640 In Vivo Dosage &
Protocols for Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588547#cay10640-in-vivo-dosage-for-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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